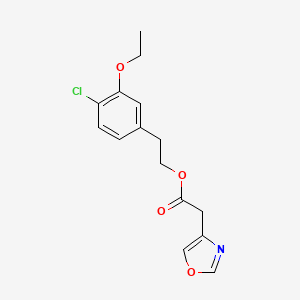
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate is an organic compound that features a combination of a chloro-substituted phenyl ring, an ethoxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate typically involves the following steps:
Formation of the Phenyl Ethyl Intermediate: The starting material, 4-chloro-3-ethoxybenzaldehyde, undergoes a reaction with ethyl magnesium bromide (Grignard reagent) to form the corresponding phenyl ethyl intermediate.
Oxazole Ring Formation: The phenyl ethyl intermediate is then reacted with an appropriate oxazole precursor, such as 2-bromo-1,3-oxazole, under basic conditions to form the oxazole ring.
Esterification: The final step involves the esterification of the oxazole intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate involves its interaction with specific molecular targets. The oxazole ring and the chloro-substituted phenyl ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-thiazol-4-yl)acetate: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-imidazol-4-yl)acetate: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate is unique due to the presence of both the chloro-substituted phenyl ring and the oxazole ring, which can confer specific chemical and biological properties. The combination of these functional groups can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16ClNO4 |
|---|---|
Molecular Weight |
309.74 g/mol |
IUPAC Name |
2-(4-chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate |
InChI |
InChI=1S/C15H16ClNO4/c1-2-20-14-7-11(3-4-13(14)16)5-6-21-15(18)8-12-9-19-10-17-12/h3-4,7,9-10H,2,5-6,8H2,1H3 |
InChI Key |
VVACTSQVVRNQND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCOC(=O)CC2=COC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


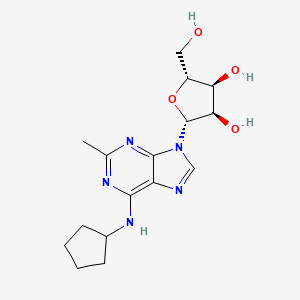
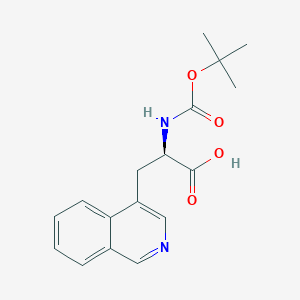
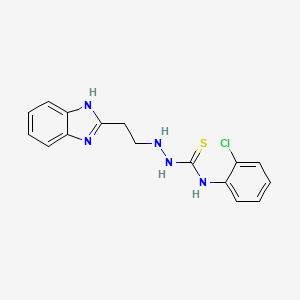

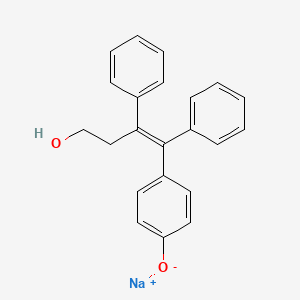
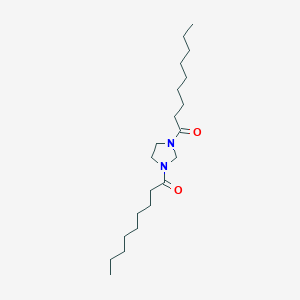
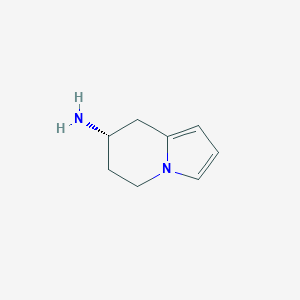
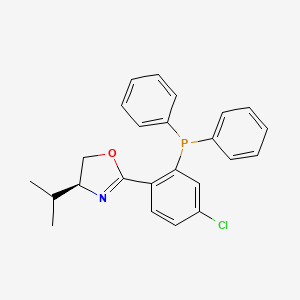
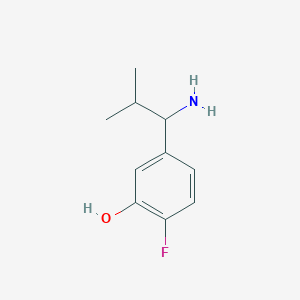
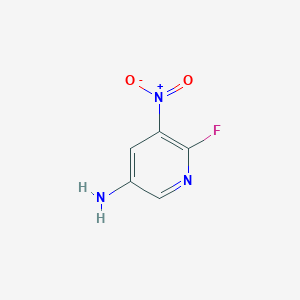


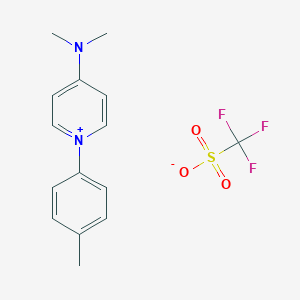
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)
